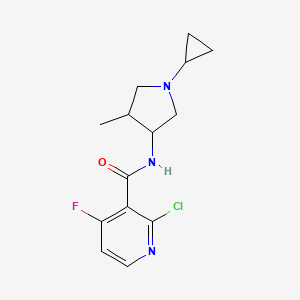![molecular formula C19H23N3O3S2 B2363161 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 1797954-97-2](/img/structure/B2363161.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, have been identified as potential inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5) . These compounds were discovered through high throughput screening campaigns and showed potent inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds involved the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide derivatives have been studied for their antimicrobial efficacy. Research shows that certain sulfonamide derivatives exhibit significant antimicrobial activities against a range of bacterial and fungal strains. For instance, Vinaya et al. (2009) synthesized piperidine derivatives that demonstrated potent antimicrobial activities against pathogens affecting tomato plants, highlighting the potential of these compounds in agricultural applications to combat plant diseases. Similarly, Abbavaram et al. (2013) reported on the synthesis of bifunctional sulfonamide-amide derivatives that showed significant in vitro antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents Vinaya et al., 2009; Abbavaram et al., 2013.
Anti-Cancer and Anti-Tubercular Activities
Compounds with the N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide framework have also been evaluated for their potential anti-cancer and anti-tubercular activities. Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides that showed promising in vitro anti-breast cancer cell line (MCF7) activity, suggesting a potential avenue for cancer treatment research. Furthermore, Dighe et al. (2012) synthesized derivatives that were evaluated for anti-tubercular activity, indicating their potential contribution to addressing tuberculosis, a major global health challenge Debbabi et al., 2016; Dighe et al., 2012.
Antioxidant and Enzyme Inhibition Properties
The investigation into the antioxidant capacity and anticholinesterase activity of sulfonamide derivatives, including those with the N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide structure, has been reported. Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazones bearing piperidine derivatives, which were evaluated for their antioxidant capacity and anticholinesterase activity, offering insights into their potential therapeutic applications Karaman et al., 2016.
Molecular Docking and Computational Studies
Theoretical and computational studies, including molecular docking, play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. Such research aids in the rational design of drugs with enhanced efficacy and selectivity Fahim & Ismael, 2021.
Wirkmechanismus
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These receptors play a crucial role in cardiovascular diseases, making them emerging therapeutic targets .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects several biochemical pathways. These receptors are involved in the regulation of G protein-coupled receptors (GPCRs), which play a role in various physiological processes. By inhibiting GRK-2 and GRK-5, the compound can potentially alter the signaling of GPCRs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-15-7-8-18(26-15)27(23,24)20-13-14-9-11-22(12-10-14)19-21-16-5-3-4-6-17(16)25-19/h3-8,14,20H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSWAHNDQROIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

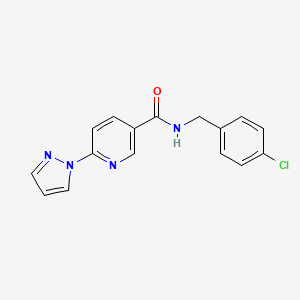
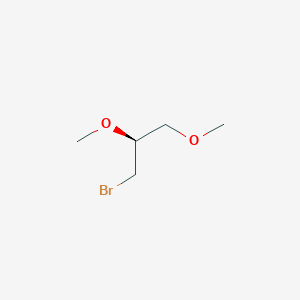
![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
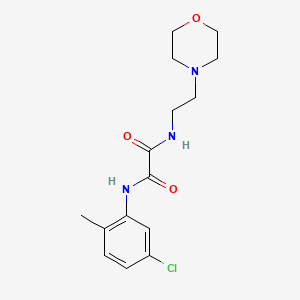
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
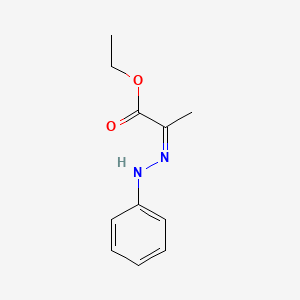
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)
![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
